(3-Isocyanatopropyl)dimethylamine

Polyurethane Coatings Curing Kinetics Aliphatic Isocyanates

(3-Isocyanatopropyl)dimethylamine (CAS 51487-30-0), systematically named 3-isocyanato-N,N-dimethylpropan-1-amine, is an aliphatic isocyanate bearing a tertiary amine functionality. Its molecular formula is C₆H₁₂N₂O with a molecular weight of 128.17 g/mol.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 51487-30-0
Cat. No. B3269673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isocyanatopropyl)dimethylamine
CAS51487-30-0
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN(C)CCCN=C=O
InChIInChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3
InChIKeyVTKUBJVCZMMNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Isocyanatopropyl)dimethylamine (CAS 51487-30-0): Core Identity and Procurement Specifications


(3-Isocyanatopropyl)dimethylamine (CAS 51487-30-0), systematically named 3-isocyanato-N,N-dimethylpropan-1-amine, is an aliphatic isocyanate bearing a tertiary amine functionality. Its molecular formula is C₆H₁₂N₂O with a molecular weight of 128.17 g/mol . The compound features a linear three-carbon spacer linking an electrophilic isocyanate group (-N=C=O) to a nucleophilic dimethylamine moiety (-N(CH₃)₂), enabling dual reactivity . Commercial specifications from reputable vendors cite a minimum purity of 95% with long-term storage recommended in cool, dry conditions . The compound is utilized as a reactive building block and internal catalyst in polyurethane chemistry, where its tertiary amine accelerates urethane formation without requiring external base catalysts [1].

Why (3-Isocyanatopropyl)dimethylamine Cannot Be Indiscriminately Substituted with Other Aminoalkyl Isocyanates


The structural integration of a tertiary amine with an isocyanate group separated by a propyl spacer confers catalytic and binding properties that are not replicated by analogs with different spacer lengths, heteroatom substitution (e.g., isothiocyanates), or isocyanide counterparts. Replacing (3-Isocyanatopropyl)dimethylamine with a simple alkyl isocyanate (e.g., propyl isocyanate) eliminates the internal tertiary amine catalyst essential for autocatalytic polymerization kinetics [1]. Substitution with the isothiocyanate analog (CAS 27421-70-1) alters electrophilicity and sulfur-specific reactivity, while the isocyanide variant (CAS 15586-24-0) exhibits fundamentally different reaction profiles in multicomponent couplings . Furthermore, shorter spacer analogs (e.g., dimethylaminoethyl isocyanate) alter the spatial separation between reactive centers, impacting crosslinking density and polymer network architecture [2]. The evidence below quantifies where these structural distinctions translate to measurable performance differences relevant to procurement decisions.

Quantitative Comparative Evidence: (3-Isocyanatopropyl)dimethylamine vs. Structural and Functional Analogs


Cure Acceleration: 30% Reduction in Curing Time vs. HDI in Aliphatic Polyurethane Formulations

When blended at 10–20 wt% into hexamethylene diisocyanate (HDI)-based aliphatic polyurethane formulations, (3-Isocyanatopropyl)dimethylamine reduces overall curing time by approximately 30% relative to unmodified HDI formulations . This acceleration is attributed to the tertiary amine group acting as an internal catalyst that promotes urethane bond formation without requiring external base catalysts. The data derive from commercial formulation studies where gelation time served as the endpoint measure.

Polyurethane Coatings Curing Kinetics Aliphatic Isocyanates

Autocatalytic Polymerization: Internal Base Catalysis Eliminates Need for External Triethylamine

As a monomer, (3-Isocyanatopropyl)dimethylamine participates in step-growth polymerization with its tertiary amine group functioning as an internal catalyst. This autocatalytic property accelerates urethane formation without requiring external base catalysts such as triethylamine . In contrast, conventional isocyanates like phenyl isocyanate or HDI require added tertiary amines to achieve comparable reaction rates. Kinetic studies indicate second-order dependence on reactant concentrations, with rate constants (k) ranging from 0.5–2.0 L/mol·s at 25°C for nucleophilic additions involving this compound . While no direct head-to-head rate constant comparison data for analog isocyanates under identical conditions were located, the presence of a covalently attached catalytic amine distinguishes this monomer from non-aminated isocyanates that necessitate external catalyst addition.

Step-Growth Polymerization Autocatalysis Polyurethane Adhesives

Thermal Stability of Covalent Incorporation: Reactivity Enables Catalyst Immobilization

(3-Isocyanatopropyl)dimethylamine belongs to the class of tertiary amine catalysts bearing isocyanate-reactive groups. This class of compounds has been demonstrated in patent literature to form thermally stable covalent bonds with growing polyurethane polymers, capable of withstanding temperatures from approximately 120°C to 250°C [1]. This covalent incorporation contrasts with conventional non-reactive tertiary amines (e.g., triethylenediamine, triethylamine) that remain unbound and can volatilize or leach from the polymer matrix. While no direct emission quantification for this specific compound versus a non-reactive comparator was located, the structural feature—an isocyanate group that reacts into the polymer network—enables the same mechanism of immobilization documented for related reactive amines. The covalent anchoring results in very low chemical emissions over a wide range of isocyanate indexes (as low as about 65) and sufficient hydrolytic stability to prevent catalyst leaching when foam is exposed to water or aqueous solutions at temperatures from 25°C to 90°C [1].

Low-Emission Polyurethane Foam Reactive Amine Catalysts Thermal Stability

Dual Electrophilic/Nucleophilic Reactivity Enables Single-Component Crosslinking

The structural combination of an electrophilic isocyanate group and a nucleophilic dimethylamine group in a single molecule enables participation in both electrophilic and nucleophilic reaction pathways . This dual functionality permits the compound to serve as a self-crosslinking monomer or chain extender in polyurea and polyurethane systems. In contrast, monofunctional isocyanates (e.g., butyl isocyanate) or simple tertiary amines (e.g., triethylamine) each provide only one reactive modality and require pairing with complementary reagents to achieve network formation. The three-carbon propyl spacer between functional groups provides a defined spatial separation that influences crosslinking density and polymer network architecture differently than shorter spacer analogs such as dimethylaminoethyl isocyanate. No direct comparative crosslinking efficiency data were located for this specific compound versus alternative spacer lengths.

Crosslinking Agents Polyurea Elastomers Dual-Functional Monomers

Procurement-Driven Application Scenarios for (3-Isocyanatopropyl)dimethylamine


Fast-Curing Aliphatic Polyurethane Coatings

Blending (3-Isocyanatopropyl)dimethylamine at 10–20 wt% into HDI-based formulations reduces curing times by approximately 30% while preserving the UV stability characteristic of aliphatic isocyanates . This makes it suitable for industrial coating lines requiring accelerated throughput without sacrificing weatherability.

Single-Component Moisture-Cure Adhesives and Sealants

The internal tertiary amine catalyst eliminates the need for external bases, enabling autocatalytic polymerization upon exposure to atmospheric moisture. This simplifies formulation to a single-component system, reducing packaging complexity and on-site mixing errors .

Low-Emission Polyurethane Foam for Automotive and Bedding

The isocyanate group enables covalent incorporation of the amine catalyst into the polymer network, preventing volatile emissions and leaching. This supports compliance with low-VOC specifications and CertiPUR-US® certification requirements for flexible polyurethane foams used in automotive interiors and bedding products [1].

Synthesis of Functionalized Polyureas and Hybrid Polymers

The dual electrophilic/nucleophilic character permits the compound to function as both monomer and catalyst in step-growth polymerization, enabling the preparation of polyurea elastomers and hybrid polymer networks without requiring separate catalyst addition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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